2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid
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Overview
Description
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiolane ring and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiolane ring, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of dichloromethane as a solvent and triethylamine as a base can facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered functional groups.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl carbamate group can interact with enzymes, inhibiting their activity by forming stable complexes. The thiolane ring can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid
- 2-(tert-Butoxycarbonylamino)ethyl methacrylate
- 2-(tert-Butoxycarbonylamino)octanedioic acid
Uniqueness
What sets 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid apart from similar compounds is its unique combination of a thiolane ring and a tert-butyl carbamate group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-7-11(8(13)14)5-4-6-19(11,16)17/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQIUFIUXCWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCS1(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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